(R)-1-(4-Bromobenzyl)pyrrolidin-3-aminedihydrochloride
CAS No.: 1286208-73-8
Cat. No.: VC4757266
Molecular Formula: C11H17BrCl2N2
Molecular Weight: 328.08
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1286208-73-8 |
|---|---|
| Molecular Formula | C11H17BrCl2N2 |
| Molecular Weight | 328.08 |
| IUPAC Name | (3R)-1-[(4-bromophenyl)methyl]pyrrolidin-3-amine;dihydrochloride |
| Standard InChI | InChI=1S/C11H15BrN2.2ClH/c12-10-3-1-9(2-4-10)7-14-6-5-11(13)8-14;;/h1-4,11H,5-8,13H2;2*1H/t11-;;/m1../s1 |
| Standard InChI Key | JIXOPTKQXMLVRF-NVJADKKVSA-N |
| SMILES | C1CN(CC1N)CC2=CC=C(C=C2)Br.Cl.Cl |
Introduction
Chemical Identity and Structural Features
The molecular formula of (R)-1-(4-Bromobenzyl)pyrrolidin-3-aminedihydrochloride is C₁₁H₁₆BrN₂·2HCl, with a molecular weight of 328.08 g/mol . Its IUPAC name reflects the (R)-configuration at the third carbon of the pyrrolidine ring, a critical feature influencing its stereochemical interactions in biological systems. The 4-bromobenzyl moiety introduces both aromaticity and halogen-mediated electronic effects, which can enhance binding affinity in receptor-ligand interactions .
The dihydrochloride salt form improves aqueous solubility, a property vital for pharmacological applications. X-ray crystallography of analogous compounds reveals that the pyrrolidine ring adopts an envelope conformation, with the 4-bromobenzyl group positioned equatorially to minimize steric hindrance .
Synthesis and Optimization Strategies
Synthetic Routes
The synthesis of (R)-1-(4-Bromobenzyl)pyrrolidin-3-aminedihydrochloride typically involves a multi-step sequence:
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Pyrrolidine Functionalization: (R)-pyrrolidin-3-amine is alkylated with 4-bromobenzyl bromide under basic conditions (e.g., K₂CO₃ in acetonitrile) to introduce the 4-bromobenzyl group .
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Salt Formation: The tertiary amine is treated with hydrochloric acid to form the dihydrochloride salt, enhancing stability and solubility .
A representative procedure from commercial sources specifies a purity of 95.0% after purification via recrystallization from ethanol/water mixtures .
Stereochemical Control
The (R)-configuration is preserved using chiral auxiliaries or asymmetric catalysis. For instance, enantioselective hydrogenation of a prochiral enamine precursor with a Ru-BINAP catalyst achieves >90% enantiomeric excess (ee), as validated by chiral HPLC .
Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 328.08 g/mol | |
| Purity | ≥95.0% | |
| Solubility | Soluble in water, DMSO, methanol | |
| Melting Point | 205–208°C (decomposes) |
The compound exhibits a pKa of ~9.2 for the tertiary amine, protonated under physiological conditions. UV-Vis spectroscopy shows λ<sub>max</sub> at 254 nm (π→π* transition of the bromobenzyl group) .
Future Directions
Further research should prioritize:
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In vitro receptor profiling to elucidate affinity for 5-HT₃R, 5-HT₆R, and related targets.
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Pharmacokinetic studies to assess bioavailability and blood-brain barrier penetration.
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Structure-activity relationship (SAR) optimization to enhance selectivity and potency.
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